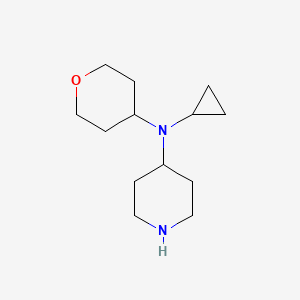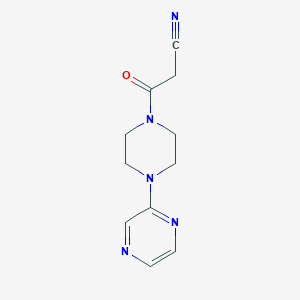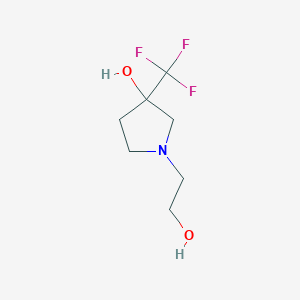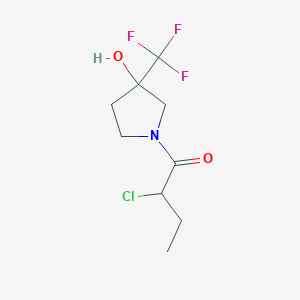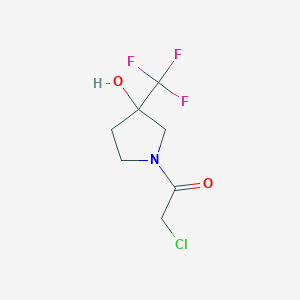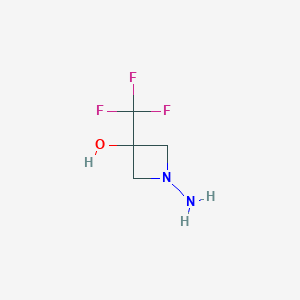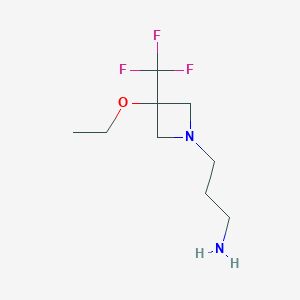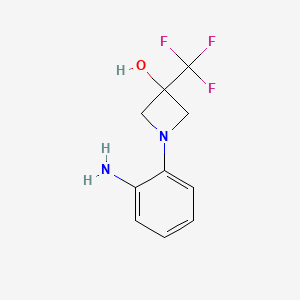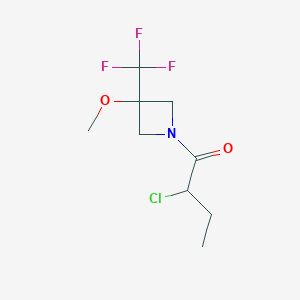
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is also known as 2-chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one (CMBT) and is a member of the class of compounds known as azetidines. CMBT has been investigated for its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research on similar chemical structures, such as 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, has led to the synthesis of new chlorides that serve as precursors for constructing CF3-containing aminopropanes, aziridines, and other compounds. These findings indicate the potential of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in synthesizing novel molecules with significant chemical properties (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Screening
Azetidinone derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating the role of similar compounds in developing new antimicrobial agents. This research suggests the application of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in antimicrobial drug development (Patel, Mistry, & Desai, 2008).
Chemical Transformations and Intermediate Synthesis
The compound has been explored as an intermediate for various chemical transformations, including the synthesis of aziridines and propan-1-ols. Such research underlines its utility in organic synthesis, offering pathways to diverse chemical structures (Mollet, D’hooghe, & de Kimpe, 2011).
Development of Antibiotics
Research involving the chlorination of related compounds has paved the way for the synthesis of intermediate products useful in developing cephalosporin antibiotics. This highlights the potential application of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in antibiotic synthesis, showing its importance in pharmaceutical research (Xing et al., 2011).
Antimicrobial Agents Development
The synthesis and preliminary evaluation of N/C-4 substituted azetidin-2-ones have shown potent antimicrobial activity against various microorganisms, suggesting the utility of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Propriétés
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-3-6(10)7(15)14-4-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQMLPPCRRTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




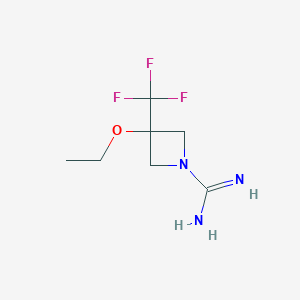
![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)
